2-(2-ethoxybenzylidene)malononitrile
Overview
Description
2-(2-Ethoxybenzylidene)malononitrile is an organic compound with the molecular formula C12H10N2O. It is a derivative of benzylidenemalononitrile, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzylidenemalononitrile derivatives have been used in various fields such as pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assays .
Mode of Action
The mode of action of (2-ethoxybenzylidene)malononitrile involves a chemical reaction known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce benzylidenemalononitrile . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The knoevenagel condensation, which is the key reaction in the synthesis of this compound, is a well-known process in organic chemistry .
Pharmacokinetics
The molecular weight of the compound is 19822 , which could influence its pharmacokinetic properties.
Result of Action
The result of the action of (2-ethoxybenzylidene)malononitrile is the production of benzylidenemalononitrile via the Knoevenagel condensation . The reaction has been found to achieve a 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidenemalononitrile .
Action Environment
The action of (2-ethoxybenzylidene)malononitrile can be influenced by various environmental factors. For instance, the Knoevenagel condensation reaction is performed at 60°C . Additionally, the reaction uses ethyl acetate as a solvent and a specific catalyst loading . These factors can significantly impact the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxybenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethyl acetate, and the catalyst can be a solid base like Ti-Al-Mg hydrotalcite. The reaction conditions include a temperature of around 60°C and a catalyst loading of 2.5 x 10^-4 g/cm^3. The process is considered green and efficient, with high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites ensures eco-friendly and efficient production. The reaction parameters are optimized to achieve maximum yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the ethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(2-Ethoxybenzylidene)malononitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals, perfumery, and as a fluorescence-based assay to determine methane
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: The parent compound without the ethoxy group.
2-(2-Methoxybenzylidene)malononitrile: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
2-(2-Ethoxybenzylidene)malononitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPCUHAXSZEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306434 | |
Record name | 2-(2-ethoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-31-5 | |
Record name | 2-[(2-Ethoxyphenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176362 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-ethoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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